

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structure elucidation

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Compound of Interest

Compound Name: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**. As a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, absolute certainty of its molecular structure is paramount for regulatory submission and advancing drug discovery programs.^{[1][2][3]} This document moves beyond a simple listing of analytical techniques, instead detailing the strategic application and causal logic behind a tiered analytical approach. We present field-proven protocols for Mass Spectrometry, FT-IR, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, culminating in the gold-standard confirmation by X-ray crystallography. Each step is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Significance of the 7-Azaindole Scaffold

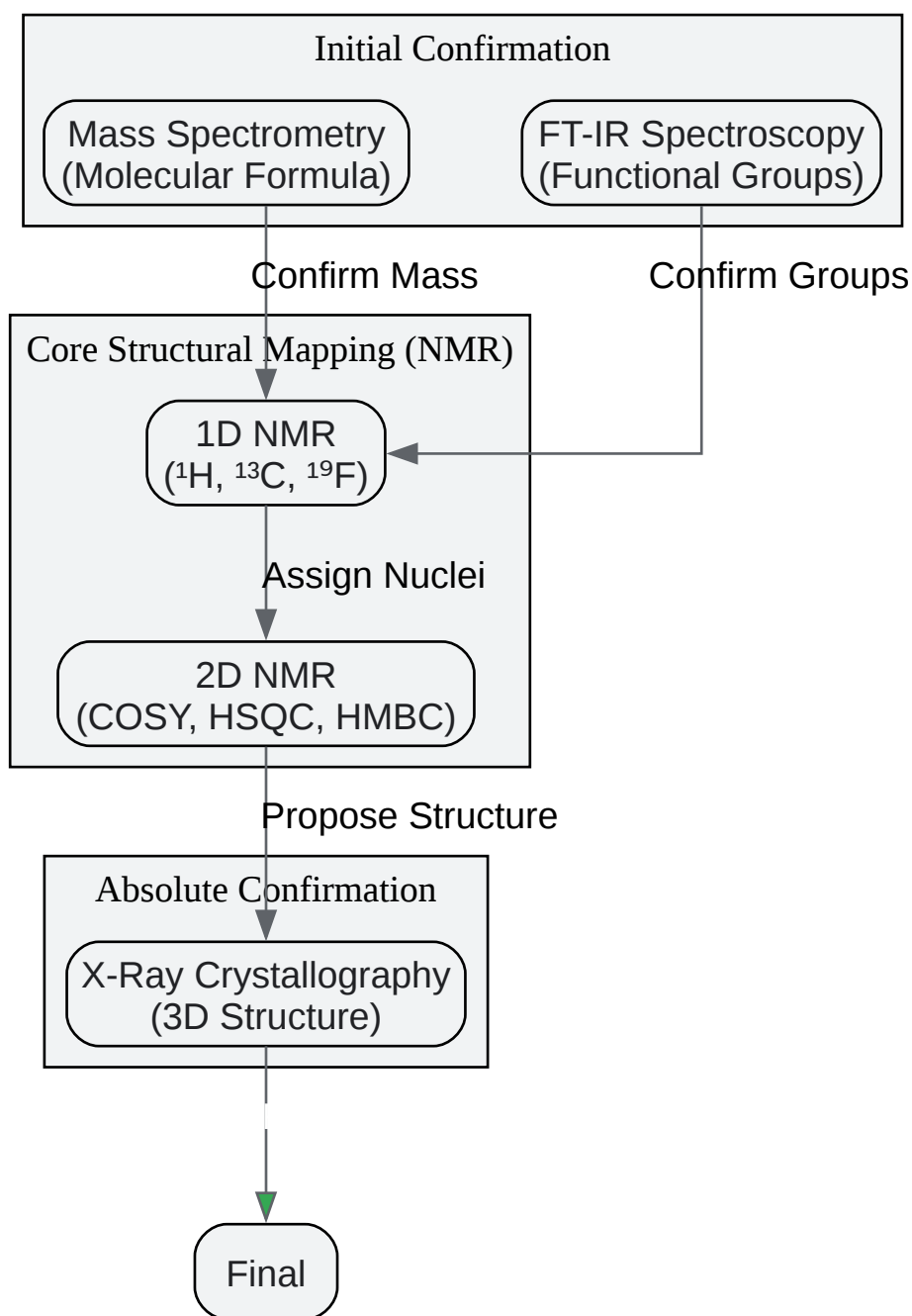
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a foundational heterocyclic motif in contemporary drug discovery.^[4] Its unique structure, which mimics the indole nucleus of tryptophan while introducing a hydrogen bond-accepting pyridine nitrogen, has made it a cornerstone in the design of compounds targeting a wide array of biological targets.^{[3][5]} The introduction of a trifluoromethyl (-CF₃) group at the 6-position, yielding **6-**

(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, further modulates the molecule's electronic properties, metabolic stability, and binding affinities, making it a highly valuable building block. [\[1\]](#)

Given its importance, the definitive confirmation of its structure is a critical prerequisite for its use in synthesis and biological screening. This guide outlines a systematic and robust workflow for its complete characterization.

The Elucidation Workflow: A Strategic Overview

The structural confirmation of a novel or synthesized compound is not a linear process but an integrated strategy where each analytical technique provides a piece of the puzzle. The data from one experiment informs the next, creating a logical cascade that systematically eliminates ambiguity. Our approach begins with confirming the molecular formula and identifying key functional groups before meticulously mapping the atomic connectivity.



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